N'4-(2-chloroacetyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Overview
Description
“N’4-(2-chloroacetyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its electronegativity and the stability it confers to molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic substitution, condensation, and redox reactions .Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase plays a crucial role in DNA replication and repair, and its inhibition can lead to antiproliferative effects, particularly in cancer cells .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets (like wrn helicase) and inhibit their function . This inhibition could lead to disruption in DNA replication and repair, thereby exerting antiproliferative effects .
Biochemical Pathways
If it acts as a wrn helicase inhibitor, it could affect the dna replication and repair pathways . The downstream effects of this could include cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
If it acts as a wrn helicase inhibitor, it could potentially lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(2-chloroacetyl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O2/c14-6-10(22)19-20-12(23)9-7-18-21(11(9)13(15,16)17)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHVIFLVLMXHEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NNC(=O)CCl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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